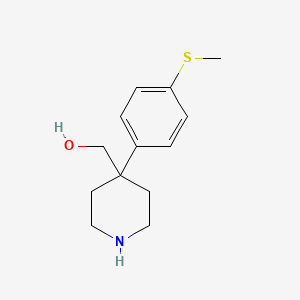

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol

Übersicht

Beschreibung

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis, particularly in the pharmaceutical industry . The presence of the piperidine ring in this compound makes it a valuable scaffold for the development of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol typically involves the reaction of 4-(methylthio)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One common approach is the catalytic hydrogenation of the corresponding nitrile or imine intermediate using a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under high-pressure hydrogen gas . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

CNS Disorders

Research indicates that (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol may exhibit neuropharmacological effects, potentially serving as a treatment for central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it could interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study : A study evaluated the efficacy of piperidine derivatives in treating depression and anxiety disorders. The findings suggested that compounds similar to this compound could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further investigation into their therapeutic use in mood disorders.

Anticancer Activity

The compound's derivatives have been assessed for their cytotoxic effects against various cancer cell lines. Preliminary studies have shown promising results, indicating that these compounds can inhibit the growth of cancer cells.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Related Compound | A549 (Lung) | 25 |

| Related Compound | MCF7 (Breast) | 30 |

Case Study : A publication in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds, revealing significant cytotoxicity against human cancer cell lines while maintaining a favorable safety profile.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Research has focused on modifying the piperidine ring to improve biological activity, leading to the development of novel derivatives with enhanced therapeutic profiles.

Wirkmechanismus

The mechanism of action of (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and improving cognitive function . Additionally, the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.

Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer activities.

Uniqueness

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is unique due to its specific structural features, including the presence of a methylthio group and a piperidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a methylthio group and a piperidine ring, enhances its lipophilicity and biological interactions, making it a subject of various research studies.

The compound interacts with several enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to modulation of enzyme activity, affecting metabolic pathways crucial for various physiological functions.

Table 1: Interaction with Key Enzymes

| Enzyme | Effect | Mechanism |

|---|---|---|

| Cytochrome P450 | Modulation | Inhibition/Activation of metabolic pathways |

| Kinases | Inhibition | Downregulation of signaling cascades |

| Lipoxygenase | Inhibition | Potential anti-inflammatory effects |

Cellular Effects

Research indicates that this compound influences cellular processes such as proliferation and differentiation. It alters gene expression related to cell cycle regulation and apoptosis, impacting cell survival and growth. For instance, studies have demonstrated its ability to inhibit specific kinases involved in signal transduction pathways, which are critical for cancer cell proliferation.

At the molecular level, the compound binds to specific biomolecules, leading to changes in their activity. Its ability to inhibit certain kinases suggests a mechanism where it downregulates pathways that promote cell survival and proliferation. This characteristic positions it as a potential candidate for anticancer therapies.

Research Applications

The compound's applications span several fields:

- Chemistry : Used as a building block in organic synthesis.

- Biology : Investigated for antimicrobial, antiviral, and anticancer properties.

- Medicine : Explored for therapeutic applications in neurological disorders.

- Industry : Utilized in pharmaceuticals and agrochemicals.

Case Studies and Experimental Findings

Several studies have assessed the biological activity of this compound through both computational models and experimental assays.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Case Study 2: Antioxidant Properties

The antioxidant capacity of this compound was evaluated against standard compounds like Trolox. The results indicated that this compound demonstrates notable antioxidant activity, suggesting potential protective effects against oxidative stress .

Eigenschaften

IUPAC Name |

[4-(4-methylsulfanylphenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-16-12-4-2-11(3-5-12)13(10-15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMVUDGNZKWJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2(CCNCC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.